Elacestrant S enantiomer dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

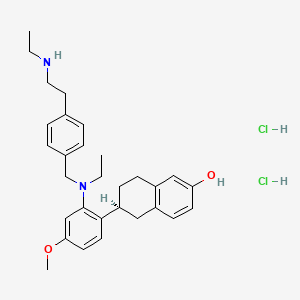

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFHYCAZOCBCRQ-ROPHLPQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Purification of Elacestrant (S)-enantiomer Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a selective estrogen receptor degrader (SERD), is an important therapeutic agent in the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer. Its chemical name is (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol. This guide provides a detailed overview of the synthesis of the active (S)-enantiomer of Elacestrant and its subsequent purification to the dihydrochloride salt, intended for research and development purposes.

Chemical Structure

Elacestrant is a non-steroidal small molecule with the following chemical structure:

Molecular Formula: C₃₀H₃₈N₂O₂ Molecular Weight: 458.64 g/mol

Synthesis of Elacestrant

The synthesis of Elacestrant can be achieved through various routes. One common and effective method involves a multi-step process commencing with the demethylation of a precursor, followed by a series of chemical transformations including bromination, reduction, chiral resolution, and reductive amination. An alternative, more recent approach utilizes a highly efficient iridium-catalyzed dynamic kinetic asymmetric hydrogenation for gram-scale enantioselective synthesis. This guide will focus on a frequently cited multi-step synthesis.

Synthetic Pathway Overview

The following diagram illustrates the key steps in a common synthetic route for Elacestrant.

"Elacestrant S enantiomer dihydrochloride" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, approved under the brand name Orserdu, is a pioneering oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] As a non-steroidal small molecule, Elacestrant functions as an estrogen receptor antagonist, binding to and inducing the degradation of the estrogen receptor alpha (ERα).[1] The active pharmaceutical ingredient is the R-enantiomer. This technical guide focuses on the lesser-known S-enantiomer of Elacestrant dihydrochloride, providing a detailed overview of its chemical structure, properties, and relationship to the active R-enantiomer.

Chemical Structure and Properties

Elacestrant and its S-enantiomer are chiral molecules, identical in composition and connectivity but differing in the three-dimensional arrangement of their atoms. The S-enantiomer is characterized as having low biological activity compared to the R-enantiomer (Elacestrant).[2][3][4][5]

Table 1: Chemical Identification of Elacestrant Enantiomers

| Identifier | Elacestrant S Enantiomer Dihydrochloride | Elacestrant (R-enantiomer) Dihydrochloride |

| IUPAC Name | (6S)-6-[2-(Ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride | (6R)-6-[2-(Ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride |

| CAS Number | 2309762-30-7[4] | 1349723-93-8 |

| Molecular Formula | C₃₀H₄₀Cl₂N₂O₂[] | C₃₀H₄₀Cl₂N₂O₂ |

| Molecular Weight | 531.56 g/mol [] | 531.56 g/mol |

| Canonical SMILES | CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |

Table 2: Physicochemical Properties of Elacestrant (R-enantiomer)

Note: While specific experimental data for the S-enantiomer is not widely available, most physicochemical properties, with the exception of optical rotation, are expected to be identical to the R-enantiomer.

| Property | Value | Reference |

| pKa (most basic) | 9.8 | [7] |

| cLogP | 6.8 | [7] |

| LogD (pH 7.4) | 3.6 | [7] |

| Solubility (pH 1.0) | 33 mg/mL | [7] |

| Solubility (pH 6.8) | ~0.01 mg/mL | [7] |

| Oral Bioavailability | Approximately 10% | [7] |

Mechanism of Action: The Role of Chirality

Elacestrant exerts its therapeutic effect by binding to ERα and inducing its degradation through the proteasomal pathway. This leads to a reduction in ERα levels within cancer cells, thereby inhibiting estrogen-driven tumor growth. The stereochemistry of the molecule is critical for its biological activity. The R-enantiomer possesses high affinity for ERα, while the S-enantiomer is reported to have low activity.

The diagram above illustrates the differential activity of the Elacestrant enantiomers. The R-enantiomer effectively binds to ERα, leading to its degradation and subsequent inhibition of tumor growth. In contrast, the S-enantiomer's interaction with ERα is significantly weaker, resulting in minimal biological effect.

Pharmacological and Pharmacokinetic Properties

The pharmacological activity of Elacestrant is primarily attributed to the R-enantiomer. In vitro studies have demonstrated its potent binding to ERα and its ability to induce receptor degradation.

Table 3: In Vitro Activity of Elacestrant (R-enantiomer)

| Parameter | Value | Cell Line/Assay | Reference |

| IC₅₀ for ERα | 48 nM | ERR binding assay | [2][3][4] |

| IC₅₀ for ERβ | 870 nM | ERR binding assay | [2][3][4] |

| EC₅₀ for ERα Degradation | 0.6 nM | MCF-7 cells | [7] |

Table 4: Pharmacokinetic Properties of Elacestrant (R-enantiomer)

| Parameter | Value | Condition | Reference |

| Time to Peak (Tₘₐₓ) | 1.6 - 3.3 hours | Oral administration | [7] |

| Plasma Protein Binding | >99% | - | [7] |

| Metabolism | Primarily by CYP3A4; minor roles for CYP2A6 and CYP2C9 | Hepatic | [7] |

| Elimination Half-life (t₁/₂) | 30 - 50 hours | - | [7] |

| Excretion | Primarily in feces | - | [7] |

Experimental Protocols

Synthesis and Chiral Separation

The synthesis of Elacestrant involves a multi-step process, with a key step being the establishment of the chiral center. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

A recent publication outlines a gram-scale synthesis of (+)-Elacestrant utilizing an iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone intermediate, achieving high yield and excellent stereoselectivity.[8] Another approach involves the chiral separation of a racemic intermediate using a chiral resolving agent, such as (-)-cinchonidine, followed by further synthetic transformations.[1] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for the analytical and preparative separation of enantiomers.[9][10]

ERα Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to ERα.

Protocol Outline:

-

Preparation of ERα: Rat uterine cytosol or recombinant human ERα can be used as the source of the receptor.

-

Incubation: A constant concentration of a radiolabeled estrogen, such as ³H-estradiol, is incubated with the ERα preparation in the presence of varying concentrations of the test compound (e.g., Elacestrant S enantiomer).

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

Western Blot for ERα Degradation

Western blotting is used to quantify the degradation of ERα in response to treatment with a SERD.

Protocol Outline:

-

Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of the test compound for a specified duration.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.

-

Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.

UPLC-MS/MS Analysis

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Elacestrant in biological matrices.

Protocol Outline:

-

Sample Preparation: Biological samples (e.g., plasma) are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard (e.g., deuterated Elacestrant) is added.

-

Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is used to separate the analyte from other components.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The analyte is ionized (typically by electrospray ionization), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for both the analyte and the internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

This compound is the stereoisomer of the active pharmaceutical ingredient, Elacestrant. While possessing nearly identical physicochemical properties, its biological activity is significantly lower due to a weaker interaction with the target protein, ERα. This underscores the critical role of stereochemistry in drug design and function. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and biological evaluation of both enantiomers, which is essential for comprehensive drug development and quality control. Further research into the specific pharmacological profile of the S-enantiomer could provide deeper insights into the structure-activity relationship of this important class of SERDs.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

- 7. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Elacestrant S-enantiomer Dihydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (RAD1901), approved by the FDA under the brand name Orserdu, is a pioneering oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] As a non-steroidal small molecule, Elacestrant represents a significant advancement in endocrine therapy, offering a novel mechanism to combat resistance to existing treatments.[3] This technical guide provides an in-depth exploration of the core mechanism of action of Elacestrant S-enantiomer dihydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: A Dual Approach to ERα Inhibition

Elacestrant's primary mechanism of action is centered on its potent and selective targeting of the estrogen receptor-alpha (ERα), a key driver of proliferation in the majority of breast cancers.[2][4] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive antagonists, or aromatase inhibitors that block estrogen production, Elacestrant employs a dual strategy of antagonism and degradation.[1][4]

Estrogen Receptor Antagonism

Elacestrant competitively binds to the ligand-binding domain of ERα, effectively blocking the binding of its natural ligand, 17β-estradiol.[4][5] This direct antagonism prevents the conformational changes in the receptor necessary for its activation and subsequent downstream signaling.[1]

Estrogen Receptor Degradation

Beyond simple antagonism, Elacestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This leads to a significant reduction in the total cellular levels of ERα, thereby diminishing the cell's capacity to respond to estrogen-mediated growth signals.[4][6] This degradation is a key feature that distinguishes SERDs from SERMs and is crucial for overcoming certain forms of endocrine resistance.[1][4]

The following diagram illustrates the core mechanism of action of Elacestrant.

Efficacy in Preclinical Models: Quantitative Analysis

Elacestrant has demonstrated potent anti-tumor activity in a variety of preclinical models, including endocrine-sensitive, endocrine-resistant, and ESR1-mutant breast cancer cell lines and patient-derived xenografts (PDXs).

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of Elacestrant in various breast cancer cell lines.

| Cell Line | Background | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference(s) |

| MCF-7 | ER+, Endocrine-sensitive | Cell Proliferation | Growth Inhibition | ~0.3 - 1 | [7] |

| T47D | ER+, Endocrine-sensitive | Cell Proliferation | Growth Inhibition | ~1 - 10 | [7] |

| MCF-7 | ER+, Endocrine-sensitive | ERα Degradation | ERα Downregulation | 0.6 | [4] |

| MCF-7 | CDK4/6i Resistant | Cell Proliferation | Growth Inhibition | Maintained Sensitivity | [4] |

| PDX Models | ER+, ESR1 mutant, Endocrine-resistant | Tumor Growth Inhibition | Tumor Volume Reduction | N/A | [7] |

In Vivo Efficacy

Studies using patient-derived xenograft (PDX) models have confirmed the potent in vivo activity of Elacestrant. The table below highlights its efficacy in inhibiting tumor growth.

| PDX Model | Background | Treatment | Tumor Growth Inhibition (%) | Reference(s) |

| MAXF-1398 | ER+, ESR1Y537N, Fulvestrant-sensitive | Elacestrant (30 mg/kg) | 55 | [7] |

| MAXF-1398 | ER+, ESR1Y537N, Fulvestrant-sensitive | Elacestrant (60 mg/kg) | 67 | [7] |

| ST2535-HI | ER+, Fulvestrant-resistant | Elacestrant (30 mg/kg) | 79 | [7] |

| ST2535-HI | ER+, Fulvestrant-resistant | Elacestrant (60 mg/kg) | 82 | [7] |

| CTG-1211-HI | ER+, Fulvestrant-resistant | Elacestrant (30 mg/kg) | 30 | [7] |

| CTG-1211-HI | ER+, Fulvestrant-resistant | Elacestrant (60 mg/kg) | 48 | [7] |

| ST941-HI | ER+, ESR1Y537S, AI-treated | Elacestrant (dose not specified) | Significant effect | [7] |

Clinical Efficacy: The EMERALD Trial

The pivotal Phase 3 EMERALD trial demonstrated the clinical benefit of Elacestrant in patients with ER+, HER2- advanced or metastatic breast cancer who had progressed on prior endocrine and CDK4/6 inhibitor therapy.

| Patient Population | Treatment Arm | Median Progression-Free Survival (mPFS) (months) | Hazard Ratio (95% CI) | P-value | Reference(s) |

| Overall Population | Elacestrant | 2.8 | 0.70 (0.55 - 0.88) | 0.002 | |

| Standard of Care | 1.9 | ||||

| ESR1-mutant | Elacestrant | 3.8 | 0.55 (0.39 - 0.77) | 0.0005 | |

| Standard of Care | 1.9 |

Downstream Signaling Pathways

By antagonizing and degrading ERα, Elacestrant effectively shuts down the downstream signaling cascade that promotes tumor growth. This includes the inhibition of transcription of key estrogen-responsive genes such as PGR (progesterone receptor), TFF1 (trefoil factor 1, also known as pS2), and GREB1 (growth regulation by estrogen in breast cancer 1).[6][7]

The following diagram depicts the impact of Elacestrant on the ERα signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Elacestrant.

ERα Binding Affinity Assay (PolarScreen™ ER Alpha Competitor Assay)

This assay is used to determine the binding affinity of Elacestrant to ERα.

Principle: This is a fluorescence polarization-based competition assay. A fluorescently labeled estrogen ligand (Fluormone™ ES2 Green) binds to the ERα, resulting in a high polarization value. Unlabeled competitors, such as Elacestrant, displace the fluorescent ligand, causing a decrease in polarization.

Materials:

-

PolarScreen™ ER Alpha Competitor Assay Kit (Thermo Fisher Scientific, #A15883 or similar)

-

ERα protein

-

Fluormone™ ES2 Green tracer

-

Assay buffer

-

Elacestrant dihydrochloride

-

17β-Estradiol (as a positive control)

-

Low-volume 384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of Elacestrant and the control ligand (17β-Estradiol) in the assay buffer. Prepare a working solution of ERα and Fluormone™ ES2 Green tracer in the assay buffer according to the kit manufacturer's instructions.

-

Assay Setup: In a 384-well plate, add the serially diluted Elacestrant or control ligand.

-

Add ERα/Tracer Mix: Add the pre-mixed ERα and Fluormone™ ES2 Green tracer solution to each well.

-

Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of Elacestrant that causes a 50% decrease in the polarization signal. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

ERα Degradation Assay (Western Blot)

This assay is used to quantify the degradation of ERα protein induced by Elacestrant.

Principle: Breast cancer cells are treated with Elacestrant, and the total cellular protein is extracted. ERα protein levels are then detected and quantified using Western blotting with a specific antibody.

Materials:

-

MCF-7 or other ER+ breast cancer cells

-

Cell culture medium and supplements

-

Elacestrant dihydrochloride

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Elacestrant for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (Elacestrant + MG132).

-

Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Compare the ERα levels in the Elacestrant-treated samples to the vehicle control to determine the extent of degradation.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of Elacestrant on the proliferation of breast cancer cells.

Principle: The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

MCF-7 or other ER+ breast cancer cells

-

Cell culture medium and supplements

-

Elacestrant dihydrochloride

-

17β-Estradiol

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of Elacestrant in the presence of a fixed concentration of 17β-estradiol (to stimulate proliferation). Include appropriate controls (vehicle and estradiol alone).

-

Incubation: Incubate the plate for a specified period (e.g., 5-7 days).

-

Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® Reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the Elacestrant concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates a typical experimental workflow for an in vitro cell proliferation assay.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol outlines the general steps for evaluating the in vivo efficacy of Elacestrant using PDX models.

Principle: Tumor fragments from a patient's breast cancer are implanted into immunodeficient mice. Once tumors are established, the mice are treated with Elacestrant, and tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

ER+ breast cancer PDX model tissue

-

Surgical instruments

-

Elacestrant dihydrochloride formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Tumor Implantation: Implant small fragments of the PDX tumor tissue subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer Elacestrant (e.g., 30 or 60 mg/kg) or vehicle control to the mice daily via oral gavage.

-

Tumor Measurement: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume.

-

Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.

-

Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to determine the efficacy of Elacestrant. At the end of the study, tumors can be harvested for further analysis (e.g., Western blotting for ERα levels).

Conclusion

Elacestrant S-enantiomer dihydrochloride is a potent, orally bioavailable selective estrogen receptor degrader with a dual mechanism of action involving both ERα antagonism and degradation. This unique profile allows it to overcome resistance to traditional endocrine therapies, particularly in the context of ESR1 mutations. Preclinical and clinical data have robustly demonstrated its efficacy in inhibiting the growth of ER+ breast cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of Elacestrant and its potential applications in oncology. As our understanding of endocrine resistance mechanisms evolves, Elacestrant stands as a cornerstone of the next generation of targeted therapies for ER+ breast cancer.

References

- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. OUH - Protocols [ous-research.no]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

A Technical Deep Dive into Elacestrant's Enantiomers: The Potent R-Enantiomer and its Less Active S-Counterpart

For Immediate Release

WALTHAM, MA – This technical guide provides an in-depth comparative analysis of the R- and S-enantiomers of Elacestrant, a selective estrogen receptor degrader (SERD). Elacestrant, identified as the R-enantiomer (also known as RAD1901), is a potent antagonist of the estrogen receptor alpha (ERα) and is approved for the treatment of certain types of breast cancer. In contrast, the S-enantiomer of Elacestrant is characterized by its significantly lower biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available data, experimental methodologies, and the critical role of stereochemistry in the pharmacological profile of Elacestrant.

Introduction to Elacestrant and Stereoisomerism

Elacestrant is a non-steroidal small molecule that functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER) and induces its degradation, thereby blocking estrogen-driven signaling pathways that promote the growth of hormone receptor-positive (HR+) breast cancers. The molecular structure of Elacestrant possesses a chiral center, leading to the existence of two non-superimposable mirror-image forms known as enantiomers: the R-enantiomer and the S-enantiomer. As is common in pharmacology, these enantiomers can exhibit markedly different biological activities.

Comparative Pharmacological Activity

The therapeutic efficacy of Elacestrant is attributed almost exclusively to the R-enantiomer. This stereoselectivity is evident in the differential binding affinities and inhibitory concentrations of the two enantiomers for the estrogen receptors.

Data Presentation: In Vitro Activity of Elacestrant Enantiomers

| Enantiomer | Target | Parameter | Value | Reference |

| Elacestrant (R-enantiomer) | ERα | IC50 | 48 nM | [1][2][3][][5] |

| ERβ | IC50 | 870 nM | [1][2][3][][5] | |

| Elacestrant S-enantiomer | ERα | Activity | Low | [1][2][3][][5][6] |

| ERβ | Activity | Low | [1][2][3][][5][6] |

Mechanism of Action: The Role of the R-Enantiomer

Elacestrant (the R-enantiomer) exerts its anti-tumor effects through a dual mechanism:

-

Estrogen Receptor Antagonism: It competitively binds to the ligand-binding domain of the estrogen receptor, primarily ERα, preventing the binding of estradiol and subsequent activation of downstream signaling pathways.

-

Estrogen Receptor Degradation: Upon binding, Elacestrant induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular pool of ERα further attenuates estrogen signaling.

This mechanism is crucial for its efficacy in breast cancer, including tumors that have developed resistance to other endocrine therapies through mutations in the estrogen receptor gene (ESR1).

Signaling Pathway of Elacestrant (R-enantiomer)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]

- 5. Elacestrant S enantiomer|cas [dcchemicals.com]

- 6. Elacestrant S enantiomer | Benchchem [benchchem.com]

A Technical Guide to the Stereospecificity of Elacestrant and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacestrant (RAD1901), a selective estrogen receptor degrader (SERD), is a critical therapeutic agent for estrogen receptor-positive (ER+) breast cancer. As a chiral molecule, its pharmacological activity is highly dependent on its stereochemistry. This technical guide provides an in-depth analysis of the stereospecificity of Elacestrant, comparing the biological activity of its enantiomers. It details the experimental protocols for key assays used to characterize these differences and visualizes the underlying mechanisms and workflows.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their biological activity, including binding affinity to their target receptors, efficacy, metabolism, and toxicity. The differential activity of enantiomers is a critical consideration in drug development, as the desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or even contribute to adverse effects. Elacestrant is a prime example of a stereospecific drug, where its potent anti-cancer properties are attributable to one of its enantiomers.

Stereospecificity of Elacestrant

Elacestrant is the (R)-enantiomer of the compound known as RAD1901.[1] Preclinical studies have unequivocally demonstrated that the pharmacological activity of Elacestrant resides almost exclusively in this enantiomer. The corresponding (S)-enantiomer is reported to have low or negligible activity.[1][2][3][][5][6] This stereoselectivity is a direct consequence of the three-dimensional structure of the estrogen receptor's ligand-binding pocket, which preferentially accommodates the (R)-enantiomer, leading to a productive binding event that triggers receptor degradation.

Quantitative Comparison of Enantiomeric Activity

Table 1: In Vitro Receptor Binding Affinity of Elacestrant [7]

| Compound | Target | IC |

| Elacestrant ((R)-enantiomer) | ERα | 48 |

| ERβ | 870 | |

| (S)-enantiomer | ERα | Low Activity (Specific value not reported) |

| ERβ | Low Activity (Specific value not reported) |

Table 2: In Vitro Functional Activity of Elacestrant [7][8][9]

| Assay | Cell Line | Parameter | Value (nM) |

| ERα Degradation | MCF-7 | EC | 0.6 |

| Inhibition of E2-stimulated Proliferation | MCF-7 | IC | 4.2 |

Experimental Protocols

The determination of Elacestrant's stereospecific activity relies on a series of well-established in vitro assays. The following sections detail the methodologies for these key experiments.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor, thereby determining its binding affinity (Ki).

Protocol:

-

Preparation of Receptor Source: Human recombinant ERα or ERβ protein or cytosol extracts from tissues expressing high levels of the receptor (e.g., rat uterus) are used.

-

Radioligand: A radiolabeled estrogen, typically [³H]-Estradiol, is used as the tracer.

-

Competitive Binding: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the test compound (Elacestrant enantiomers).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal absorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC

50(the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kiis then calculated using the Cheng-Prusoff equation.

Estrogen Receptor Degradation Assay

This assay measures the ability of a compound to induce the degradation of the estrogen receptor protein in cancer cells.

Protocol:

-

Cell Culture: ER-positive breast cancer cell lines, such as MCF-7, are cultured in a suitable medium.

-

Compound Treatment: Cells are treated with various concentrations of the Elacestrant enantiomers for a specified period (e.g., 24-48 hours).

-

Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.

-

Western Blotting:

-

Protein concentrations are determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for ERα.

-

A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The EC

50for ERα degradation is determined by plotting the percentage of ERα degradation against the log concentration of the compound.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of ER-positive breast cancer cells.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density.

-

Hormone Deprivation: Cells are typically maintained in a phenol red-free medium with charcoal-stripped serum for a period to deprive them of estrogens.

-

Compound and Estradiol Treatment: Cells are treated with increasing concentrations of the Elacestrant enantiomers in the presence of a low concentration of 17β-estradiol (E2) to stimulate proliferation. Control wells include cells treated with vehicle and E2 alone.

-

Incubation: The plates are incubated for a period of 5-7 days to allow for cell proliferation.

-

Quantification of Cell Viability: Cell proliferation is measured using assays such as the MTT, MTS, or CellTiter-Glo® assay, which quantify metabolic activity or ATP content, respectively.

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the E2-treated control cells. The IC

50for the inhibition of proliferation is determined by plotting the percentage of proliferation against the log concentration of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Stereospecific binding of Elacestrant enantiomers to ERα.

Caption: Mechanism of action of Elacestrant as a SERD.

Caption: Experimental workflow for determining stereospecificity.

Conclusion

The therapeutic efficacy of Elacestrant is a clear demonstration of the principle of stereospecificity in drug action. The (R)-enantiomer is a potent selective estrogen receptor degrader, exhibiting high binding affinity for ERα and robust functional activity in promoting its degradation and inhibiting the proliferation of ER-positive breast cancer cells. In contrast, the (S)-enantiomer is largely inactive. This profound difference underscores the importance of chiral separation and the use of the pure, active enantiomer in clinical applications to maximize therapeutic benefit and minimize potential off-target effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of stereospecificity in novel drug candidates targeting the estrogen receptor.

References

- 1. Elacestrant S enantiomer | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]

- 5. Elacestrant S enantiomer|cas [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RAD1901: a novel, orally bioavailable selective estrogen receptor degrader that demonstrates antitumor activity in breast cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Discovery and development of Elacestrant enantiomers

An In-depth Technical Guide to the Discovery and Development of Elacestrant Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Elacestrant (Orserdu®) is a first-in-class, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. The development of Elacestrant highlights the critical importance of stereochemistry in pharmacology, as its therapeutic activity resides in a single enantiomer. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, pharmacological differentiation, and mechanism of action of the Elacestrant enantiomers. Detailed experimental protocols for key assays and illustrative diagrams of critical pathways and workflows are provided to support researchers in the field of endocrine therapies and drug development.

Introduction to Elacestrant and SERDs

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all cases. The growth of these cancers is driven by the estrogen receptor alpha (ERα), a ligand-activated transcription factor. Endocrine therapies, which either block estrogen production (aromatase inhibitors) or antagonize the ER (selective estrogen receptor modulators, SERMs), are the cornerstone of treatment. However, resistance to these therapies, often driven by mutations in the ESR1 gene, is a major clinical challenge.

Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of endocrine therapy. Unlike SERMs that merely block the receptor, SERDs bind to ERα and induce a conformational change that marks the receptor for proteasomal degradation, thereby eliminating it from the cell.[1][2] Elacestrant (formerly RAD1901) emerged as a potent, non-steroidal, orally bioavailable SERD, overcoming the poor pharmacokinetic properties of the first-generation SERD, fulvestrant, which requires intramuscular injection.[3][4]

Discovery and Stereochemical Differentiation

The therapeutic efficacy of Elacestrant is intrinsically linked to its specific three-dimensional structure. Like many chiral molecules, the biological activity of Elacestrant is enantiomer-specific.

-

(+)-Elacestrant: This is the (R)-enantiomer, which possesses the potent SERD activity. It is the active pharmaceutical ingredient in the approved drug, Orserdu®.

-

(S)-Elacestrant: This enantiomer has been identified as having low activity.[5]

The initial development involved the synthesis of a racemic mixture, followed by the crucial step of separating the enantiomers and identifying the pharmacologically active stereoisomer. This process underscores a fundamental principle in drug development: the evaluation of individual enantiomers is necessary to maximize therapeutic effect and minimize potential off-target effects or inactive drug load.

Synthesis and Chiral Separation

Ensuring the production of the single, active (+)-enantiomer is critical. This is achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Modern synthetic strategies focus on creating the desired enantiomer directly. A key approach involves the iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone intermediate. This method establishes the correct stereochemistry early in the synthetic route with high efficiency and stereoselectivity.[5]

Caption: Enantioselective synthesis route for (+)-Elacestrant.

Chiral Resolution

An alternative to enantioselective synthesis is the separation of a racemic mixture. This is often accomplished using chiral High-Performance Liquid Chromatography (HPLC). The racemic compound is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times and thus enabling their separation.[6][7]

Comparative Pharmacological Profile

The therapeutic utility of Elacestrant is defined by the superior pharmacological activity of the (+)-enantiomer compared to its (S)-counterpart.

Binding Affinity and ERα Degradation

The primary mechanism of a SERD involves high-affinity binding to ERα followed by induction of its degradation. While specific quantitative data for the (S)-enantiomer is not extensively published, it is consistently referred to as the low-activity enantiomer. The active (+)-enantiomer, Elacestrant, demonstrates potent binding and degradation of ERα.

Table 1: Pharmacological Activity of Elacestrant Enantiomers

| Enantiomer | Target | Assay | Value (IC₅₀) | Reference |

|---|---|---|---|---|

| (+)-Elacestrant | ERα | ER Degradation (MCF-7 cells) | ~10-100 nM | [2][8] |

| ERβ | ER Degradation | 870 nM | [5] |

| (S)-Elacestrant | ERα | - | Low Activity |[5] |

Note: IC₅₀ values can vary based on specific cell lines and assay conditions.

In Vitro and In Vivo Efficacy

The potent ERα degradation by (+)-Elacestrant translates into effective inhibition of ER-driven cancer cell proliferation and tumor growth. It has demonstrated efficacy in various preclinical models, including those resistant to other endocrine therapies and those harboring ESR1 mutations.[2][9]

Table 2: Preclinical Efficacy of (+)-Elacestrant

| Model System | Assay | Key Result | Reference |

|---|---|---|---|

| MCF-7, T47D Cells | Cell Proliferation | Dose-dependent inhibition of E2-mediated proliferation | [8] |

| MCF-7 Xenograft | Tumor Growth Inhibition | Significant inhibition of tumor growth | [2] |

| PDX Models (ESR1-mutant) | Tumor Growth Inhibition | Significant antitumor activity as a single agent |[9] |

PDX: Patient-Derived Xenograft

Mechanism of Action and Signaling Pathway

Elacestrant exerts its anticancer effects by binding to the ligand-binding domain of ERα. This binding induces a unique conformational change in the receptor, which is then recognized by the cellular machinery responsible for protein degradation. The Elacestrant-ERα complex is ubiquitinated and subsequently targeted for destruction by the 26S proteasome. The resulting depletion of cellular ERα protein prevents the transcription of estrogen-responsive genes that are critical for cell proliferation and survival, such as PGR, GREB1, and TFF1. This ultimately leads to cell cycle arrest and inhibition of tumor growth.[10]

Caption: Mechanism of action of (+)-Elacestrant as a SERD.

Key Experimental Protocols

The following sections provide detailed methodologies for the foundational experiments used to characterize and compare the Elacestrant enantiomers.

Caption: Logical workflow for the characterization of Elacestrant enantiomers.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This protocol determines the relative binding affinity of a test compound for ERα compared to a radiolabeled ligand, typically [³H]-17β-estradiol.[11][12]

-

Preparation of Uterine Cytosol:

-

Harvest uteri from ovariectomized Sprague-Dawley rats.

-

Homogenize the tissue in an ice-cold Tris-EDTA buffer.

-

Perform ultracentrifugation at 105,000 x g for 60 minutes at 4°C to pellet microsomes and nuclei.

-

The resulting supernatant is the cytosol containing soluble ERα. Determine protein concentration using a standard Bradford or BCA assay.

-

-

Competitive Binding Reaction:

-

In glass test tubes, add a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM).

-

Add increasing concentrations of the test compound (e.g., (+)-Elacestrant or (S)-Elacestrant) across a wide dose range (e.g., 10⁻¹² to 10⁻⁶ M).

-

Add a standardized amount of uterine cytosol protein (e.g., 50-100 µg).

-

Include controls for total binding (no competitor) and non-specific binding (a 200-fold excess of unlabeled 17β-estradiol).

-

Incubate overnight (18-24 hours) at 4°C.

-

-

Separation and Quantification:

-

Add a slurry of hydroxylapatite (HAP) to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets with buffer to remove unbound radioligand.

-

Elute the bound radioactivity and quantify using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

MCF-7 Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of ER+ human breast cancer cells.[13][14]

-

Cell Culture and Plating:

-

Culture MCF-7 cells in RPMI or MEM media supplemented with 10% fetal bovine serum (FBS).

-

Prior to the assay, switch cells to a phenol red-free medium with charcoal-stripped serum for 3-4 days to remove estrogenic stimuli.

-

Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds ((+)- and (S)-Elacestrant) in the hormone-free medium.

-

Remove the seeding medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for proliferation (e.g., 1 nM 17β-estradiol).

-

Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator.

-

-

Quantification of Cell Proliferation:

-

Use a suitable method to quantify cell viability/proliferation, such as:

-

MTS/MTT Assay: Add the reagent to the wells, incubate for 2-4 hours, and measure the absorbance, which correlates with metabolic activity.

-

Crystal Violet Staining: Fix and stain the cells, then solubilize the dye and measure absorbance.

-

DNA-based Assay (e.g., CyQUANT): Lyse the cells and measure fluorescence upon binding of a dye to DNA.

-

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of proliferation inhibition versus the log concentration of the compound to determine the IC₅₀ value.

-

In Vivo Breast Cancer Xenograft Model

This protocol evaluates the antitumor efficacy of a compound in a living organism.[1][15]

-

Animal Model and Cell Implantation:

-

Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

To support the growth of ER+ tumors, supplement the mice with a slow-release 17β-estradiol pellet implanted subcutaneously.

-

Inject MCF-7 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the mammary fat pad.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation. Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

-

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, (+)-Elacestrant).

-

-

Drug Administration:

-

Administer (+)-Elacestrant orally (by gavage) daily at specified doses (e.g., 10, 30 mg/kg). The vehicle is typically a solution like 0.5% methylcellulose.

-

Continue treatment for a set period (e.g., 21-28 days).

-

-

Efficacy and Tolerability Assessment:

-

Continue to monitor tumor volume throughout the study.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for ERα levels).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group relative to the vehicle control group.

-

Chiral HPLC Separation

This protocol outlines a general method for separating enantiomers. Specific parameters must be optimized for Elacestrant.[7][16]

-

System and Column Selection:

-

Use an HPLC system equipped with a UV detector.

-

Select a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are common choices.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

The ratio of the solvents is a critical parameter for achieving separation and must be optimized empirically.

-

Small amounts of an additive (e.g., trifluoroacetic acid for basic compounds) may be required to improve peak shape.

-

-

Sample Preparation and Injection:

-

Dissolve the racemic Elacestrant mixture in the mobile phase.

-

Inject a small volume (e.g., 10-20 µL) onto the column.

-

-

Chromatographic Run and Detection:

-

Run the mobile phase through the column at a constant flow rate (e.g., 1.0 mL/min).

-

Monitor the column eluent with the UV detector at a wavelength where Elacestrant absorbs (e.g., ~280 nm).

-

The two enantiomers will interact differently with the CSP and elute as two separate peaks.

-

-

Analysis and Optimization:

-

Calculate the resolution factor (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is desired.

-

If separation is poor, optimize by changing the mobile phase composition, flow rate, or column temperature.

-

Conclusion

The development of Elacestrant is a paradigm of modern, structure-guided drug design, where the principles of stereochemistry are paramount. The discovery that the desired SERD activity resides exclusively in the (+)-enantiomer guided its chemical synthesis and preclinical evaluation. Through detailed pharmacological and biological characterization using assays such as competitive receptor binding, cell-based proliferation, and in vivo xenograft models, the potent anti-cancer profile of (+)-Elacestrant was established. This in-depth understanding of its enantiomer-specific activity and mechanism of action was fundamental to its successful clinical development and eventual approval as a valuable therapeutic option for patients with ER+, ESR1-mutated metastatic breast cancer.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation [mdpi.com]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

An In-Depth Technical Guide to the Biological Activity of Elacestrant and its S-enantiomer

This technical guide provides a comprehensive overview of the biological activity of Elacestrant, with a specific focus on its stereochemistry and the role of the S-enantiomer dihydrochloride. Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Introduction to Elacestrant and its Stereochemistry

Elacestrant (RAD1901) is a non-steroidal, orally bioavailable SERD.[1] Its therapeutic effect is primarily attributed to the R-enantiomer. The S-enantiomer of Elacestrant is characterized as having low biological activity.[2][3][4][5][][7] Consequently, the vast majority of preclinical and clinical research has focused on the R-enantiomer, which is the active component of the approved drug. This guide will primarily detail the activity of the active R-enantiomer while noting the low activity of the S-enantiomer.

Mechanism of Action

Elacestrant exerts its anticancer effects through a dual mechanism involving both antagonism and degradation of the estrogen receptor alpha (ERα).[1][8]

-

Estrogen Receptor Antagonism : Elacestrant competitively binds to ERα, preventing the binding of estradiol. This blockade inhibits the estrogen-induced transcriptional activation of genes that are critical for the proliferation and survival of ER-positive breast cancer cells.[1][8]

-

Estrogen Receptor Degradation : Upon binding to ERα, Elacestrant induces a conformational change in the receptor. This alteration marks the receptor for ubiquitination and subsequent degradation by the proteasome.[8] The reduction in the total cellular levels of ERα further diminishes the estrogen signaling pathway.

This dual mechanism of action makes Elacestrant effective even in tumors that have developed resistance to other endocrine therapies, such as those with mutations in the estrogen receptor gene (ESR1).[8]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Elacestrant.

Caption: Elacestrant's dual mechanism: ERα antagonism and degradation.

Quantitative Biological Data

The following table summarizes the in vitro activity of Elacestrant (R-enantiomer). As previously mentioned, the S-enantiomer is reported to have low activity, but specific quantitative data are not widely available in the cited literature.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC₅₀ | ERα | 48 nM | Not Specified | [2][3][4][5][][7][9] |

| ERβ | 870 nM | Not Specified | [2][3][4][5][][7][9] | |

| EC₅₀ | ERα Degradation | 0.6 nM | MCF-7 | [10] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of SERDs like Elacestrant are provided below.

Estrogen Receptor Binding Assay

This assay determines the affinity of a compound for the estrogen receptor.

Objective: To quantify the binding affinity of Elacestrant and its enantiomers to ERα and ERβ.

Methodology:

-

Preparation of ER-containing Lysate:

-

Rat uterine cytosol is often used as a source of estrogen receptors.[11]

-

Uteri are homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[11]

-

The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ER.[11]

-

-

Competitive Binding Reaction:

-

A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol.[11]

-

Increasing concentrations of the test compound (Elacestrant enantiomer) are added to compete with the radiolabeled estradiol for binding to the ER.[11]

-

The reaction is incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) slurry is added to the reaction tubes to bind the ER-ligand complexes.[11]

-

The HAP is washed to remove unbound radiolabeled estradiol.

-

-

Quantification:

-

The amount of radioactivity in the HAP pellet is measured using a scintillation counter.

-

The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated.

-

Caption: Workflow for a competitive estrogen receptor binding assay.

Cell Proliferation Assay (MCF-7)

This assay measures the effect of a compound on the proliferation of ER-positive breast cancer cells.

Objective: To determine the anti-proliferative activity of Elacestrant and its enantiomers in an ER-dependent cell line.

Methodology:

-

Cell Culture:

-

MCF-7 cells, an ER-positive human breast cancer cell line, are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS).[12]

-

Prior to the assay, cells are grown in a phenol red-free medium with charcoal-stripped FBS to remove any estrogenic compounds.[13]

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) and allowed to attach.[13]

-

-

Compound Treatment:

-

The medium is replaced with a fresh medium containing various concentrations of the test compound (Elacestrant enantiomer), with or without a low concentration of estradiol to stimulate proliferation.

-

Control wells receive the vehicle (e.g., DMSO) with and without estradiol.

-

-

Incubation:

-

The plates are incubated for a period of time (e.g., 6 days), with media and compound changes as needed.[13]

-

-

Assessment of Cell Viability/Proliferation:

-

Cell proliferation is measured using a viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[14]

-

The luminescence is read using a plate reader.

-

-

Data Analysis:

-

The results are expressed as a percentage of the control (vehicle-treated cells).

-

Dose-response curves are generated to determine the EC₅₀ (the concentration of the compound that causes a 50% maximal effect on proliferation).

-

Caption: Workflow for an MCF-7 cell proliferation assay.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the in vivo anti-tumor activity of Elacestrant in a breast cancer xenograft model.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[8]

-

-

Tumor Implantation:

-

Tumor Growth and Treatment Initiation:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

-

Drug Administration:

-

Elacestrant is administered to the treatment group, typically orally, at various doses and schedules.[10]

-

The control group receives the vehicle.

-

-

Monitoring:

-

Tumor size is measured regularly (e.g., twice a week) with calipers.

-

The body weight and general health of the mice are also monitored.

-

-

Endpoint and Analysis:

-

The study is terminated when tumors in the control group reach a predetermined size.

-

Tumors are excised and weighed.

-

The anti-tumor efficacy is evaluated by comparing the tumor growth and final tumor weight between the treated and control groups.

-

Caption: Workflow for an in vivo breast cancer xenograft study.

Resistance Mechanisms

Resistance to endocrine therapies, including Elacestrant, can develop through various mechanisms. A primary mechanism of acquired resistance is the emergence of mutations in the ESR1 gene.[3][17] However, Elacestrant has demonstrated efficacy against tumors with ESR1 mutations.[8] Other potential resistance mechanisms may involve alterations in cell signaling pathways that bypass the need for ER-mediated signaling, such as the PI3K/AKT/mTOR pathway.[17]

Conclusion

Elacestrant is a potent, orally bioavailable selective estrogen receptor degrader whose biological activity is attributed to its R-enantiomer. The S-enantiomer exhibits low activity. Elacestrant's dual mechanism of ER antagonism and degradation provides a robust anti-tumor effect in ER-positive breast cancer, including models with acquired resistance to other endocrine therapies. The experimental protocols detailed in this guide are fundamental to the preclinical evaluation of SERDs and provide a framework for future research in this area.

References

- 1. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Elacestrant S enantiomer|cas [dcchemicals.com]

- 4. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]

- 5. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. mcf7.com [mcf7.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 17. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Enantiomer of Elacestrant: A Technical Guide for its Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As with many chiral drugs, the biological activity of elacestrant is stereospecific. The (+)-enantiomer is the pharmacologically active form, while the (S)-enantiomer is considered to have low or no activity. This inherent difference in activity makes the inactive (S)-enantiomer of elacestrant an invaluable tool for researchers. Its use as a negative control in various assays is critical for elucidating the specific on-target effects of the active compound, thereby ensuring the validity and robustness of experimental findings. This technical guide provides a comprehensive overview of the inactive enantiomer of elacestrant and its application as a research tool, including comparative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Elacestrant and its Enantiomers: A Comparative Overview

Elacestrant exerts its therapeutic effect by binding to the estrogen receptor-alpha (ERα), leading to its degradation and subsequent inhibition of ER-mediated signaling pathways that drive tumor growth.[1][2][3] The active enantiomer of elacestrant has been shown to have a high affinity for ERα. In contrast, the (S)-enantiomer is characterized by its low activity.

Quantitative Comparison of Elacestrant Enantiomers

| Compound | Target | IC50 (nM) | Potency |

| Elacestrant (active enantiomer) | ERα | 48[4] | High |

| Elacestrant (active enantiomer) | ERβ | 870[4] | Moderate |

| Elacestrant ((S)-enantiomer) | ERα | Not reported | Low/Inactive |

Table 1: Comparative Potency of Elacestrant Enantiomers. This table summarizes the available IC50 data for the active enantiomer of elacestrant against ERα and ERβ. The (S)-enantiomer is established as having low activity, though specific IC50 values are not publicly available.

Experimental Protocols: Utilizing the Inactive Enantiomer as a Negative Control

The primary application of the inactive (S)-enantiomer of elacestrant in a research setting is as a negative control to differentiate specific ERα-mediated effects from off-target or non-specific cellular responses. Below are detailed protocols for key experiments where the inclusion of the inactive enantiomer is crucial.

MCF-7 Cell Proliferation Assay

This assay assesses the anti-proliferative effects of elacestrant on ER+ breast cancer cells. The inactive enantiomer is used to confirm that the observed inhibition of cell growth is a direct result of ERα degradation by the active compound.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Charcoal-stripped FBS

-

Active (+)-enantiomer of elacestrant

-

Inactive (S)-enantiomer of elacestrant

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well in regular growth medium and allow them to attach overnight.

-

Hormone Deprivation: Replace the growth medium with a medium supplemented with charcoal-stripped FBS to remove endogenous estrogens. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of the active (+)-enantiomer and the inactive (S)-enantiomer of elacestrant. Treat the cells with a range of concentrations of each enantiomer, as well as a vehicle control. Ensure each condition is tested in triplicate.

-

Incubation: Incubate the cells for 6-7 days.

-

Cell Viability Measurement: On the final day, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for both enantiomers. The active enantiomer should show a dose-dependent inhibition of cell proliferation, while the inactive enantiomer should have a minimal effect.

ERα Degradation Assay via Western Blot

This assay directly measures the ability of elacestrant to induce the degradation of the ERα protein. The inactive enantiomer serves as a control to demonstrate the stereospecificity of this effect.

Materials:

-

MCF-7 cells

-

Cell culture medium

-

Active (+)-enantiomer of elacestrant

-

Inactive (S)-enantiomer of elacestrant

-

Vehicle control (e.g., DMSO)

-

Proteasome inhibitor (e.g., MG132) as a positive control for blocking degradation

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the active (+)-enantiomer (e.g., 100 nM), the inactive (S)-enantiomer (e.g., 100 nM), and a vehicle control for 24 hours. Include a condition with the active enantiomer co-treated with a proteasome inhibitor.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody and the anti-loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control. The active enantiomer should show a significant reduction in ERα levels, while the inactive enantiomer and the vehicle control should not. The proteasome inhibitor co-treatment should rescue the degradation of ERα.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of elacestrant and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of action of Elacestrant enantiomers on ERα signaling.

Caption: Experimental workflow for validating Elacestrant's on-target effects.

Conclusion

The inactive (S)-enantiomer of elacestrant is an indispensable research tool for scientists and drug developers working on ER-targeted therapies. Its use as a negative control is fundamental for validating that the observed biological effects of the active (+)-enantiomer are specifically due to its interaction with the estrogen receptor. By incorporating the inactive enantiomer into experimental designs, researchers can confidently dissect the on-target versus off-target effects of elacestrant, leading to a more precise understanding of its mechanism of action and contributing to the development of more effective cancer therapies. This guide provides the necessary framework, including comparative data and detailed protocols, to effectively utilize this critical research reagent.

References

- 1. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trustedpharmaguide.com [trustedpharmaguide.com]

- 4. medchemexpress.com [medchemexpress.com]

"Elacestrant S enantiomer dihydrochloride" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction